molecular formula C25H36N2O6S B11936686 Acat-IN-3

Acat-IN-3

Cat. No.: B11936686
M. Wt: 492.6 g/mol
InChI Key: NFURJPGPYLCLIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acat-IN-3 is a potent inhibitor of acyl-Coenzyme A: cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. This compound effectively suppresses NF-κB dependent transcription, making it a valuable tool in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acat-IN-3 involves multiple steps, starting with the preparation of intermediate compounds. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet research-grade standards .

Chemical Reactions Analysis

Types of Reactions

Acat-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Acat-IN-3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study cholesterol metabolism and enzyme inhibition.

    Biology: Helps in understanding the role of ACAT in cellular processes.

    Medicine: Potential therapeutic applications in diseases related to cholesterol metabolism and inflammation.

    Industry: Used in the development of new drugs and therapeutic agents

Mechanism of Action

Acat-IN-3 exerts its effects by inhibiting the activity of acyl-Coenzyme A: cholesterol acyltransferase (ACAT). This inhibition leads to a decrease in cholesterol esterification and accumulation, thereby affecting cholesterol homeostasis. The compound also suppresses NF-κB dependent transcription, which plays a role in inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds

  • Acat-IN-1
  • Acat-IN-2
  • Acat-IN-4

Uniqueness

Acat-IN-3 is unique due to its potent inhibition of ACAT and its ability to suppress NF-κB dependent transcription. This dual action makes it a valuable compound for studying cholesterol metabolism and inflammation .

Properties

Molecular Formula

C25H36N2O6S

Molecular Weight

492.6 g/mol

IUPAC Name

(4-amino-2,6-dimethoxyphenyl) N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate

InChI

InChI=1S/C25H36N2O6S/c1-14(2)17-9-19(15(3)4)21(20(10-17)16(5)6)13-24(28)27-34(29,30)33-25-22(31-7)11-18(26)12-23(25)32-8/h9-12,14-16H,13,26H2,1-8H3,(H,27,28)

InChI Key

NFURJPGPYLCLIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2OC)N)OC)C(C)C

Origin of Product

United States

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